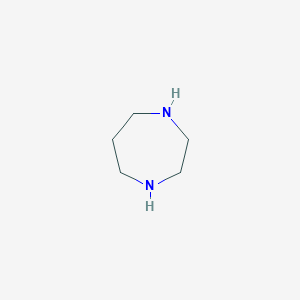
对丁基苯乙酸
描述
P-Butylhydratropic Acid is a chemical compound with the molecular formula C13H18O2 . It is listed in the databases of PubChem and the National Center for Advancing Translational Sciences .
Molecular Structure Analysis
The molecular structure of p-Butylhydratropic Acid is represented by the formula C13H18O2 . More detailed structural analysis is not available in the retrieved sources.科学研究应用
Biomedical Material Development
p-Butylhydratropic Acid is being explored for its potential in the development of biomedical materials. Its structural properties may contribute to the synthesis of biodegradable polymers like polybutylene succinate (PBS), which are used in medical devices, drug delivery systems, and tissue engineering . The compound’s ability to integrate into polymers can enhance their biocompatibility and mechanical strength, making them suitable for various biomedical applications.
Molecular Biology Research
In molecular biology, p-Butylhydratropic Acid derivatives could be utilized in the production of proteolytic enzymes. These enzymes play a crucial role in biological processes and are essential in research applications such as peptide synthesis, nucleic acid purification, and protein studies . The compound’s versatility may allow for the creation of specialized enzymes with improved stability and activity.
Organic Synthesis
The compound serves as a building block in organic synthesis, particularly in the creation of p-block Lewis acid reagents. These reagents are pivotal in a wide array of chemical transformations, including reductions and catalytic reactions . p-Butylhydratropic Acid’s unique structure can be leveraged to synthesize novel compounds with specific reactivity and selectivity.
Pharmaceutical Research
As a close relative to ibuprofen, p-Butylhydratropic Acid is studied for its anti-inflammatory properties. It can be used as an impurity reference material in the quality control of pharmaceuticals . Research into its pharmacokinetics and metabolism could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
安全和危害
作用机制
Target of Action
It is known to be an impurity of ibuprofen , which primarily targets cyclooxygenase (COX) enzymes
Mode of Action
As an ibuprofen impurity , it may share some of ibuprofen’s mechanisms, such as inhibiting COX enzymes and reducing the production of prostaglandins . .
Biochemical Pathways
If it shares ibuprofen’s targets, it might influence the arachidonic acid pathway, which involves the production of prostaglandins
Pharmacokinetics
Physiologically Based Pharmacokinetic (PBPK) modeling could potentially be used to predict these properties . This approach uses mathematical models to predict the ADME properties of a compound based on its physicochemical properties and the physiology of the organism .
Result of Action
If it shares ibuprofen’s mechanisms, it might reduce inflammation and pain by decreasing the production of prostaglandins . .
属性
IUPAC Name |
2-(4-butylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPDZIYEWFQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299877 | |
| Record name | 2-(4-n-Butylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3585-49-7 | |
| Record name | 2-(4-n-Butylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3585-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Butylhydratropic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-n-Butylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901299877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-butylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BUTYLHYDRATROPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSG3G9J7OY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the importance of the structure of chiral dopants for their effectiveness. What structural features were found to be particularly important for inducing a strong helical twist in nematic liquid crystals?
A1: The research by [] found that both the rigidity and the presence of specific functional groups significantly impact the helical twisting power (HTP) of chiral dopants in nematic liquid crystals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















